3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17657686
InChI: InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

CAS No.:

Cat. No.: VC17657686

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 3-amino-1-(furan-2-yl)-2-methylpropan-1-ol
Standard InChI InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3
Standard InChI Key GDILNAQJVLSRRN-UHFFFAOYSA-N
Canonical SMILES CC(CN)C(C1=CC=CO1)O

Introduction

Structural and Physicochemical Properties

The compound’s structure combines a furan ring (a five-membered aromatic heterocycle with one oxygen atom) with a 2-methylpropan-1-ol backbone substituted by an amino group at the third carbon. This arrangement confers polarity from the hydroxyl (-OH) and amino (-NH2_2) groups, enhancing solubility in polar solvents like water and ethanol. The furan ring contributes to aromatic stability and electrophilic substitution reactivity .

Key physicochemical data include its nuclear magnetic resonance (NMR) spectral characteristics:

  • 1H^1\text{H} NMR (600 MHz, DMSO-d6d_6): Peaks at δ\delta 7.77 (d, 1H, J=9.0J = 9.0 Hz), 7.47 (d, 1H, J=9.0J = 9.0 Hz), 4.10 (s, 2H), and 1.10 (s, 6H) .

  • LC-MS (Method 3): A retention time (RtR_t) of 0.76 min and a mass-to-charge ratio (m/zm/z) of 323 [M+H]+^+ .

These spectral features confirm the compound’s structural integrity and purity, critical for its application in synthetic chemistry.

Synthetic Methodologies

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is synthesized via nucleophilic substitution and reductive amination pathways. Representative protocols from recent studies include:

Alkylation of Furan Derivatives

In a typical procedure, sodium hydride (60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF) under inert conditions. 3-Amino-2-methylpropan-1-ol is added dropwise, followed by a furan-containing electrophile (e.g., 3-(1-benzofur-2-yl)-6-chloroimidazo[1,2-b]pyridazine). The mixture is stirred at 40°C for 72 hours, yielding the target compound after extraction and high-performance liquid chromatography (HPLC) purification .

Table 1: Synthetic Conditions and Yields

PrecursorReagents/ConditionsYield (%)Purity (%)
6-Chloroimidazo[1,2-b]pyridazineNaH, THF, 40°C, 72 h7895
4-Methoxyfuro[3,2-c]pyridineNaH, THF, 40°C, 72 h6590

Palladium-Catalyzed Coupling

A palladium-based approach employs tris(dibenzylideneacetone)dipalladium(0) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in dimethyl sulfoxide (DMSO) at 105°C. This method achieves a 48.5% yield, with purification via silica gel chromatography .

Applications in Pharmaceutical Chemistry

The compound’s bifunctional nature makes it a versatile building block in drug discovery. Notable applications include:

Antibiotic Development

Derivatives of 3-amino-1-(furan-2-yl)-2-methylpropan-1-ol exhibit inhibitory activity against bacterial enzymes. For example, coupling with fluoroquinolone scaffolds enhances binding to DNA gyrase, a target in Gram-positive infections .

Antiviral Agents

Structural analogs have shown promise against RNA viruses. Modifications at the amino group improve pharmacokinetic profiles, as demonstrated in preclinical studies targeting viral proteases .

Mechanistic Insights and Biological Interactions

The compound interacts with biological targets through hydrogen bonding (via -OH and -NH2_2 groups) and π-stacking (via the furan ring). Computational docking studies suggest high affinity for kinase domains, supporting its role in cancer therapeutics .

Challenges and Future Directions

Current limitations include moderate yields in large-scale synthesis and metabolic instability. Advances in continuous flow reactors and prodrug strategies are expected to address these issues, paving the way for clinical translation .

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